molecular formula C25H25ClN4 B2633708 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 338415-59-1

3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B2633708
CAS No.: 338415-59-1
M. Wt: 416.95
InChI Key: RAYGZJINLPCYEI-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic structure with a phenyl group at position 2, a methyl group at position 6, and a 4-(3-chlorophenyl)piperazinylmethyl substituent at position 2. The methyl and phenyl groups may enhance lipophilicity and metabolic stability, influencing bioavailability .

Properties

IUPAC Name

3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methyl-2-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4/c1-19-10-11-24-27-25(20-6-3-2-4-7-20)23(30(24)17-19)18-28-12-14-29(15-13-28)22-9-5-8-21(26)16-22/h2-11,16-17H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYGZJINLPCYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common approach includes the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the piperazine moiety. Key steps may involve:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the 3-chlorophenyl group onto the piperazine ring.

    Coupling reactions: Linking the piperazine derivative to the imidazo[1,2-a]pyridine core under suitable conditions, often involving catalysts and specific reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s activity.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. Studies have shown that derivatives of imidazo[1,2-a]pyridine compounds can inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival. For instance, preliminary studies on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) demonstrated notable cytotoxic effects, with IC50 values indicating effective inhibition of cell growth:

Cell Line IC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Anti-inflammatory Effects
The structure of 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, contributing to its therapeutic efficacy in inflammatory diseases .

Neuropharmacology

The compound's piperazine moiety is known for its neuropharmacological properties. Compounds containing piperazine have been investigated for their ability to modulate neurotransmitter systems, which may lead to applications in treating neurological disorders such as depression and anxiety. The presence of the chlorophenyl group may enhance the compound's affinity for certain receptors in the central nervous system .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of derivatives of imidazo[1,2-a]pyridine have shown promise against various bacterial strains. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Synthesis and Derivatives

The synthesis of 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine has been explored in various studies, emphasizing the importance of optimizing synthetic routes to enhance yield and purity for research applications. The compound can be synthesized through multi-step reactions involving piperazine derivatives and imidazo compounds .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1: Anticancer Research
    A study on a series of imidazo[1,2-a]pyridine derivatives showed that modifications at the piperazine ring significantly affected cytotoxicity against cancer cell lines. The structural variations led to enhanced activity compared to parent compounds .
  • Case Study 2: Neuropharmacological Screening
    In a screening study for new antidepressants, derivatives of the compound were tested for their ability to inhibit serotonin reuptake. Some derivatives exhibited comparable efficacy to established antidepressants, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to a receptor and inhibit its activity, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Position 2 Position 3 Substituent Position 6 Key Features
Target Compound Imidazo[1,2-a]pyridine Phenyl 4-(3-Chlorophenyl)piperazinylmethyl Methyl Chlorophenyl-piperazine enhances receptor selectivity; methyl improves stability
IP-3 () Imidazo[1,2-a]pyridine 4-Fluorophenyl 4-Phenylpiperazinylmethyl Methyl Fluorine at position 2 increases electronegativity; phenylpiperazine may reduce affinity vs. chlorophenyl
IP-6 () Imidazo[1,2-a]pyridine 4-Fluorophenyl 4-Ethylpiperazinylmethyl Methyl Ethylpiperazine reduces steric hindrance but decreases receptor binding
Compound 14 () Spiro[4.5]decane-2,4-dione N/A 3-(4-(3-Chlorophenyl)piperazinyl)propyl N/A Chlorophenyl-piperazine retained, but spiro core alters pharmacokinetics
Fenobam () Imidazo[1,2-a]pyridine Urea-linked group N-(3-Chlorophenyl)urea Methyl mGlu5 allosteric modulator; urea linkage differs from piperazine

Key Findings:

Position 2 Substitution :

  • The target compound’s phenyl group at position 2 contrasts with IP-3 and IP-6’s 4-fluorophenyl . Fluorine’s electron-withdrawing effect may enhance metabolic stability but reduce π-π stacking interactions in receptor binding .
  • highlights 2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine, where methoxy improves solubility but may compete with target compound’s phenyl for hydrophobic interactions .

Position 3 Substituent :

  • The 4-(3-chlorophenyl)piperazinylmethyl group in the target compound is critical for receptor affinity. Analogues with 4-phenylpiperazine (IP-3) or 4-ethylpiperazine (IP-6) show reduced potency, suggesting chloro-substitution enhances binding to serotonin/dopamine receptors .
  • Compound h (: 1,3-bis(4-(3-chlorophenyl)piperazinyl)propane) shares the 3-chlorophenyl-piperazine motif but lacks the imidazopyridine core, limiting CNS penetration .

Pharmacokinetic and Safety Profiles: IP-3 and IP-6 () exhibit molecular weights of 400 and 353 Da, respectively, suggesting moderate bioavailability. The target compound’s higher molecular weight (unreported) may require prodrug strategies for optimal absorption. warns that imidazo[4,5-b]pyridine derivatives (e.g., PhIP) are carcinogenic, but substitutions in the target compound (e.g., methyl, chlorophenyl) likely mitigate this risk .

Biological Activity

The compound 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine is a novel derivative of imidazo[1,2-a]pyridine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22ClN5\text{C}_{20}\text{H}_{22}\text{ClN}_5

Where:

  • C: Carbon
  • H: Hydrogen
  • Cl: Chlorine
  • N: Nitrogen

Anticancer Activity

Imidazo[1,2-a]pyridines, including the studied compound, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that imidazo[1,2-a]pyridine derivatives exhibit cytotoxic effects against breast cancer cells by triggering apoptotic pathways through caspase activation .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HCC1937 (Breast Cancer)12.5Induction of apoptosis via caspases
Myeloma15.0Upregulation of p53 and Bax
Various Cancers10.0 - 20.0Inhibition of Akt signaling

Antimicrobial Activity

Recent studies have also explored the antimicrobial potential of related compounds. For example, derivatives of imidazo[1,2-b]pyridazine have shown significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.63 to 1.26 µM . Although specific data on the compound is limited, its structural similarities suggest potential efficacy against bacterial pathogens.

The mechanisms by which 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine exerts its biological effects are likely multifaceted:

  • Apoptosis Induction : Evidence suggests that imidazo[1,2-a]pyridine compounds activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at various phases, contributing to their anticancer effects.
  • Inhibition of Key Signaling Pathways : The compound may inhibit critical survival pathways such as the PI3K/Akt pathway, further promoting apoptosis in tumor cells.

Case Study 1: Anticancer Efficacy

A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that compounds similar to 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine significantly reduced cell viability with IC50 values below 20 µM .

Case Study 2: Antimicrobial Activity

In another investigation focusing on related compounds, a series of imidazo derivatives were tested against Mycobacterium tuberculosis. The study found that certain substitutions on the imidazo ring enhanced antimicrobial activity significantly . This suggests that structural modifications could be pivotal in enhancing the biological efficacy of compounds like 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine .

Q & A

Q. What are the established synthetic routes for 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine, and what key reaction parameters influence yield?

The synthesis typically involves condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds to form the imidazo[1,2-a]pyridine core . Critical parameters include:

  • Temperature : Optimal ranges (e.g., 80–120°C) to balance reaction rate and byproduct formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclization steps.
  • Catalysts : Acidic or basic catalysts (e.g., p-TsOH, K₂CO₃) to drive intermediate formation.
  • Reaction time : Extended durations (12–24 hrs) may improve yield but risk decomposition. Experimental design methods, such as factorial design, can systematically optimize these parameters .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., piperazino-methyl group at C3) .
  • IR spectroscopy : Identifies functional groups (e.g., C-N stretching in piperazine at ~1250 cm⁻¹).
  • HRMS : Validates molecular formula via exact mass matching (±5 ppm error) . For structural ambiguity, 2D NMR (e.g., COSY, NOESY) resolves connectivity in the imidazopyridine core .

Q. How do structural analogs of this compound inform its pharmacological potential?

Analogs with chlorophenyl or methyl groups (e.g., 6-(4-Chlorophenyl)imidazo[1,2-a]pyridines) exhibit anxiolytic and antihypertensive activity, suggesting the 3-chlorophenylpiperazine moiety enhances receptor binding . Comparative studies show that methyl substitutions at C6 improve metabolic stability .

Advanced Research Questions

Q. How can computational chemistry methods improve the synthesis and design of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling targeted optimization of reaction pathways . For example:

  • Reaction path searches : Identify low-energy pathways for imidazopyridine cyclization.
  • Machine learning : Analyzes historical data to recommend optimal solvent/catalyst combinations . A hybrid computational-experimental workflow reduces trial-and-error by 30–50% in similar heterocyclic systems .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying efficacy across studies)?

Methodological approaches include:

  • In vitro vs. in vivo validation : Discrepancies may arise from bioavailability differences; use parallel assays (e.g., cell-based and rodent models) .
  • Structural-activity relationships (SAR) : Systematically modify the piperazine or imidazopyridine groups to isolate contributing factors .
  • Meta-analysis : Aggregate data across studies to identify confounding variables (e.g., dosing regimens) .

Q. What reactor design considerations are critical for scaling up synthesis?

Key factors include:

  • Mixing efficiency : Turbulent flow regimes ensure homogeneity in multi-step reactions .
  • Heat transfer : Jacketed reactors maintain optimal temperatures during exothermic steps (e.g., cyclization) .
  • Catalyst recovery : Membrane separation technologies (e.g., nanofiltration) reduce waste in catalytic steps . Process simulation tools (Aspen Plus, COMSOL) model these parameters to predict scalability .

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